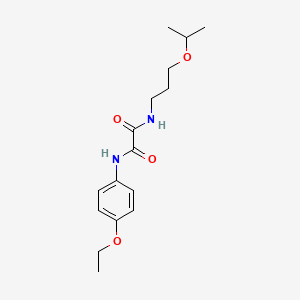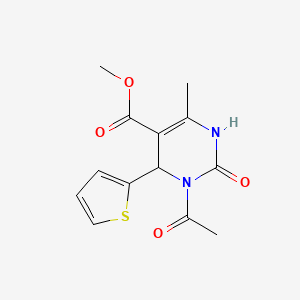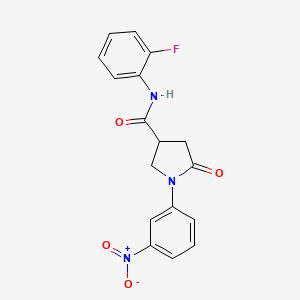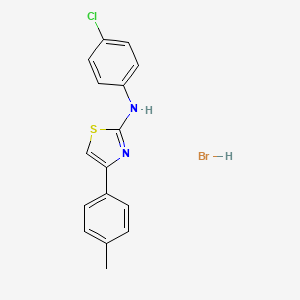![molecular formula C14H21ClN4O B5017885 N-(4-chlorophenyl)-N'-[2-(4-methyl-1-piperazinyl)ethyl]urea](/img/structure/B5017885.png)
N-(4-chlorophenyl)-N'-[2-(4-methyl-1-piperazinyl)ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-N'-[2-(4-methyl-1-piperazinyl)ethyl]urea, commonly known as CP-154,526, is a synthetic compound that belongs to the family of selective non-peptide antagonists of the corticotropin-releasing factor (CRF) receptor. CP-154,526 is widely used in scientific research to study the role of CRF in various physiological and pathological conditions.
Mécanisme D'action
CP-154,526 acts as a selective antagonist of the N-(4-chlorophenyl)-N'-[2-(4-methyl-1-piperazinyl)ethyl]urea receptor, which is a G protein-coupled receptor that is widely distributed in the brain and other organs. This compound is a neuropeptide that plays a key role in the regulation of the stress response, and its dysregulation has been implicated in the pathogenesis of various stress-related disorders. By blocking the this compound receptor, CP-154,526 inhibits the downstream signaling pathways that are activated by this compound, thus modulating the stress response.
Biochemical and Physiological Effects:
CP-154,526 has been shown to modulate various biochemical and physiological effects that are mediated by the this compound system, including the hypothalamic-pituitary-adrenal (HPA) axis, the sympathetic nervous system, and the immune system. CP-154,526 has been shown to decrease the levels of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH), which are key regulators of the HPA axis, and to decrease the levels of noradrenaline and adrenaline, which are key mediators of the sympathetic nervous system. CP-154,526 has also been shown to modulate the function of immune cells, such as macrophages and T cells, which express the this compound receptor.
Avantages Et Limitations Des Expériences En Laboratoire
CP-154,526 has several advantages as a research tool, including its high potency and selectivity for the N-(4-chlorophenyl)-N'-[2-(4-methyl-1-piperazinyl)ethyl]urea receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, CP-154,526 also has some limitations, including its short half-life, which requires frequent dosing in animal studies, and its potential off-target effects on other receptors that share structural similarities with the this compound receptor.
Orientations Futures
There are several future directions for research on CP-154,526, including the development of more potent and selective N-(4-chlorophenyl)-N'-[2-(4-methyl-1-piperazinyl)ethyl]urea receptor antagonists, the identification of new therapeutic targets in the this compound system, and the investigation of the role of this compound in the pathogenesis of other disorders, such as obesity, diabetes, and cardiovascular disease. Additionally, the use of CP-154,526 in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential side effects.
Méthodes De Synthèse
CP-154,526 can be synthesized by the reaction of 4-chlorobenzoyl chloride with 2-(4-methyl-1-piperazinyl)ethylamine in the presence of a base, followed by the reaction of the resulting intermediate with urea.
Applications De Recherche Scientifique
CP-154,526 has been extensively used in scientific research to study the role of N-(4-chlorophenyl)-N'-[2-(4-methyl-1-piperazinyl)ethyl]urea in stress-related disorders, such as anxiety, depression, and addiction. CP-154,526 has been shown to block the anxiogenic and stress-like effects of this compound in animal models, suggesting its potential therapeutic use in the treatment of anxiety and stress-related disorders.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(4-methylpiperazin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN4O/c1-18-8-10-19(11-9-18)7-6-16-14(20)17-13-4-2-12(15)3-5-13/h2-5H,6-11H2,1H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXNUZHEJSGKMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCNC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-5-propyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1-benzofuran-2-carboxamide](/img/structure/B5017814.png)
![4-{[2-(benzoylamino)-3-(3-bromophenyl)acryloyl]amino}butanoic acid](/img/structure/B5017821.png)

![N-benzyl-N'-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}urea](/img/structure/B5017847.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5017853.png)
![N-{1-[1-(3-pyridinylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5017860.png)
![3-[(4-methylphenyl)sulfonyl]-2-phenyl-1,3-thiazolidine](/img/structure/B5017867.png)

![{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetic acid](/img/structure/B5017891.png)
![5-[4-(allyloxy)-3-ethoxybenzylidene]-3-benzyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5017897.png)

![3-methyl-6-phenyl-N-(tetrahydro-2-furanylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5017911.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B5017913.png)